![molecular formula C8H11NO B1399692 1-(Pyridin-3-yl)propan-2-ol CAS No. 1087751-29-8](/img/structure/B1399692.png)
1-(Pyridin-3-yl)propan-2-ol
Overview
Description
“1-(Pyridin-3-yl)propan-2-ol” is a chemical compound with the CAS Number: 1087751-29-8 . It has a molecular weight of 137.18 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11NO/c1-7(10)5-8-3-2-4-9-6-8/h2-4,6-7,10H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available .Scientific Research Applications
Synthesis and Pharmacological Applications
1-(Pyridin-3-yl)propan-2-ol derivatives have been synthesized with the aim of developing α1 receptor antagonists, demonstrating potent activity in this regard. The method of synthesis involved two steps and yielded compounds with significant antagonistic activity, indicating its potential in pharmacological research and drug development (Hon, 2013).
Application in Retrosynthetic Analysis
The compound has been used as an exemplary target molecule in retrosynthetic analysis, particularly for asymmetric synthesis. This highlights its importance in the field of organic chemistry for the development of new synthetic routes and methodologies (Sunjic & Petrović Peroković, 2016).
Influence on Polymorphic Crystallization
Studies have shown that pyridine, a related compound, affects the polymorphic crystallization of 1,3-di(9-anthryl)propan-2-ol. This research is significant for understanding molecular interactions in the crystallization process and could have implications in material science and pharmaceutical formulation (Matsumoto et al., 2003).
Application in Synthesis of Complexes
This compound derivatives have been used in the synthesis of various metal complexes. These complexes have potential applications in catalysis, material science, and as models for studying molecular interactions (Massard, Rogez, & Braunstein, 2014).
Applications in Molecular Liquids and Solutions
Research involving solutions of pyridine–propan-2-ol has led to insights into the aggregation of molecules in liquid mixtures. This is relevant for understanding molecular interactions in various solvents, which is important in fields like solvent chemistry and molecular dynamics (Tukhvatullin et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in gene expression, enzyme activity, and cell proliferation .
Action Environment
The action, efficacy, and stability of 1-(Pyridin-3-yl)propan-2-ol can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules . For instance, the compound’s activity might be enhanced or inhibited by the presence of certain ions or other compounds in the environment.
Safety and Hazards
Future Directions
While specific future directions for “1-(Pyridin-3-yl)propan-2-ol” are not mentioned in the available literature, compounds with similar structures have been studied for their antioxidant, anti-inflammatory, and plasma lipid-lowering effects . These compounds could potentially be used in conditions involving inflammation, lipidemic deregulation, and oxygen toxicity .
properties
IUPAC Name |
1-pyridin-3-ylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(10)5-8-3-2-4-9-6-8/h2-4,6-7,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGYMHSITKCXJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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